Phenyl 4-(methylsulfonamidomethyl)piperidine-1-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. The compound can serve as a starting material for synthesizing various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have a wide range of pharmacological activities, making them valuable for drug development.
Pharmacological Applications
The piperidine moiety is a common feature in more than twenty classes of drugs, including alkaloids . Phenyl 4-(methylsulfonamidomethyl)piperidine-1-carboxylate can be utilized to create compounds with potential pharmacological applications, such as analgesics, antidepressants, antihistamines, and antipsychotics.
Development of Synthetic Opioids
This compound can be a precursor in the synthesis of synthetic opioids. It’s structurally related to precursors that have been used in the illicit manufacture of fentanyl and its analogues, which are substances of significant concern due to their potency and association with overdose deaths . Research into its properties can help in understanding and controlling the synthesis of these powerful drugs.
Organic Synthesis Methodologies
In organic chemistry, the development of fast and cost-effective methods for the synthesis of substituted piperidines is a significant task. This compound can be used in intra- and intermolecular reactions to form various piperidine structures, which are important synthetic blocks for drug construction .
Precursor Control and Regulation
Research into the applications and synthesis of this compound can inform international regulatory bodies for the control of precursors used in the manufacture of controlled substances. Understanding its role in synthetic pathways can aid in the prevention of its diversion for illicit drug manufacture .
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory properties , suggesting that this compound may also target inflammatory pathways.
Mode of Action
Based on the structure and the known activities of similar compounds, it can be hypothesized that it may interact with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
It is plausible that it may influence pathways related to inflammation, given the anti-inflammatory properties of structurally similar compounds .
Result of Action
Based on the known activities of similar compounds, it can be hypothesized that it may have anti-inflammatory effects .
properties
IUPAC Name |
phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-21(18,19)15-11-12-7-9-16(10-8-12)14(17)20-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFKHQPCQVULEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCN(CC1)C(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate |
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